

A Technical Guide to the History of Linuron Use in Agriculture

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Compound of Interest

Compound Name: *Linuron*

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Executive Summary

Linuron is a selective, systemic herbicide belonging to the substituted urea chemical class. First registered in the United States in 1966, it has been used for decades in both pre- and post-emergence applications to control a wide spectrum of annual broadleaf and grassy weeds in various agricultural crops. Its mechanism of action involves the inhibition of Photosystem II (PSII), a critical process in plant photosynthesis. Despite its long history of effective weed control, concerns over its toxicological profile, particularly as an endocrine disruptor, and environmental fate have led to increased regulatory scrutiny and restrictions, including non-renewal of its approval in the European Union. This technical guide provides an in-depth overview of the history of **linuron's** use, its mode of action, regulatory journey, toxicological properties, and environmental persistence, supported by quantitative data and representative experimental methodologies.

Development and Regulatory History

Linuron, chemically known as N'-(3,4-dichlorophenyl)-N-methoxy-N-methylurea, was introduced as a herbicide to provide selective weed control in a variety of crops.

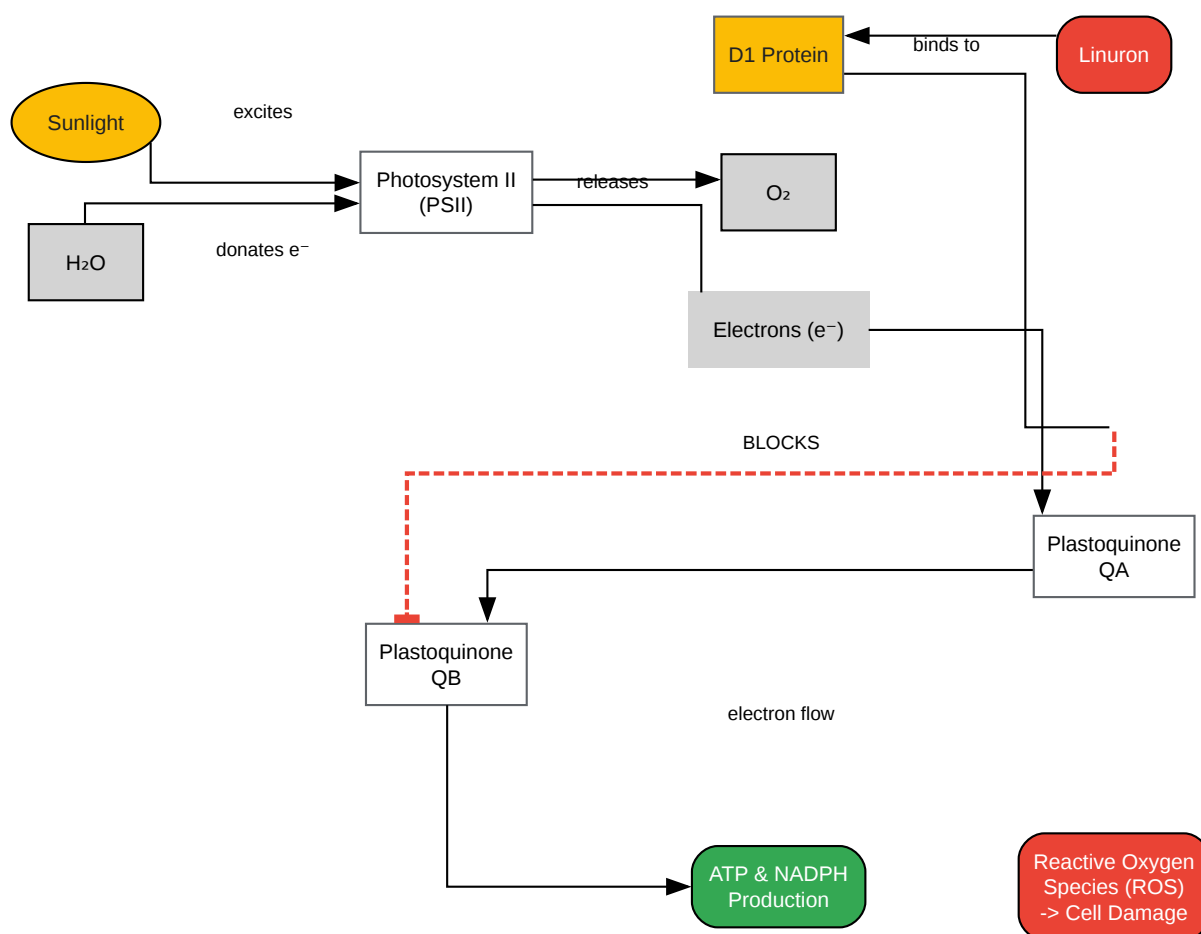
- 1966: **Linuron** was first registered as a pesticide in the United States.^{[1][2]}

- 1984: The U.S. Environmental Protection Agency (EPA) issued a Registration Standard for **Linuron**.[\[1\]](#)[\[2\]](#)
- 1984-1988: **Linuron** underwent a Special Review by the U.S. EPA due to concerns about its potential to cause tumors (oncogenicity). The review concluded that its cancer-causing potential in humans was weak, and its classification was reduced to a Group C (possible human) carcinogen.[\[1\]](#)
- 1999: The state of California listed **linuron** as a chemical known to cause reproductive (developmental) toxicity under Proposition 65.[\[3\]](#)
- 2017: The European Commission decided not to renew the approval of **linuron** due to its classification as toxic for reproduction and its endocrine-disrupting properties. Sales were expected to cease by June 2017.[\[4\]](#)[\[5\]](#)
- 2020: Health Canada completed a re-evaluation of **linuron**, determining that its continued registration is acceptable for certain crops like carrots, parsnips, potatoes, and asparagus, but with new mitigation measures and revised conditions of registration.[\[6\]](#) Uses on other crops such as corn, soybeans, and wheat were cancelled.[\[6\]](#)[\[7\]](#)

Mechanism of Action

Linuron's herbicidal activity stems from its ability to inhibit photosynthesis.[\[4\]](#)[\[8\]](#) It is classified as a WSSA/HRAC Group 7 herbicide.[\[4\]](#)

The primary target of **linuron** is Photosystem II (PSII), a protein complex located in the thylakoid membranes of chloroplasts. **Linuron** binds to the D1 protein within the PSII complex, specifically at the QB-binding site.[\[9\]](#) This binding action blocks the electron transport chain, preventing the flow of electrons from plastoquinone QA to QB.[\[10\]](#) The interruption of electron flow halts the production of ATP and NADPH, which are essential energy carriers for carbon dioxide fixation and plant growth.[\[9\]](#)[\[10\]](#) This ultimately leads to the generation of reactive oxygen species that cause lipid peroxidation and damage to cell membranes, resulting in chlorosis (yellowing), necrosis, and plant death.[\[10\]](#)



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Diagram 1. Linuron's mechanism of action as a Photosystem II inhibitor.

Agricultural Applications

Linuron is a selective herbicide effective against a variety of annual broadleaf weeds and grasses.[3] It has both soil (residual) and foliar activity.[11]

Table 1: **Linuron** Application Rates for Selected Crops

Crop	Application Timing	Target Weeds	Typical Application Rate (Product)	Notes
Potatoes	Pre-emergence	Pigweed, Lamb's quarters, Nightshade, Fat Hen	2.4 - 5.0 L/ha (450 g/L SC)	Apply after final hilling but before 10% of potatoes emerge. Higher rates are for heavy soils or those with high organic matter. [12]
Carrots & Parsnips	Pre-emergence	Annual grasses, Chickweed	3.9 - 5.0 L/ha (450 g/L SC)	Apply 1-2 days after sowing. Do not use on pure sandy soils. [12]
Post-emergence	Various seedling weeds	1.2 - 2.4 L/ha (450 g/L SC)	Apply when carrots are in the 2-4 true leaf stage. Do not apply if temperatures exceed 30°C. [12]	
Soybeans	Pre-emergence	Pigweed, Lamb's quarters, Annual grasses	2.5 - 5.0 L/ha (450 g/L SC)	Apply 2-3 days after sowing. Seeds must be planted at least 2.5 cm deep. [12]
Sweet Corn	Pre-emergence	Triazine-tolerant weeds, Annual grasses	0.95 - 1.9 L/ha (400 g/L SC) + tank mix partners	Apply immediately after sowing. [13]
Asparagus	Post-emergence (established beds)	General weed control	1.1 - 3.4 L/ha (400 g/L SC)	Apply before cutting begins

and after the final
cut.^[14]

Note: Application rates are examples and vary based on formulation, soil type, organic matter content, and local regulations. Always consult the product label.

Toxicological Profile

Linuron is characterized by relatively low acute toxicity but raises concerns regarding chronic effects, particularly reproductive and developmental toxicity.^[1]

Table 2: Summary of Toxicological Data for **Linuron**

Endpoint	Species	Value	Toxicity Category	Reference
Acute Oral LD ₅₀	Rat	2600 mg/kg	Category III	[2]
Acute Dermal LD ₅₀	Rat	>2000 mg/kg	Category III	[2]
Acute Inhalation LC ₅₀	Rat	>1.7 mg/L	Category III	[2]
Chronic Toxicity NOAEL	Rat & Dog	0.9 - 1.3 mg/kg bw/day	-	[15]
Carcinogenicity	-	Group C (Possible human carcinogen)	-	[1]
Reproductive Toxicity	Rat	Anti-androgenic effects, reproductive malformations	-	[16][17]
Acceptable Daily Intake (ADI)	Human	0.003 mg/kg bw/day	-	[5]
Acceptable Operator Exposure Level (AOEL)	Human	0.0063 mg/kg bw/day	-	[5]

Linuron is considered an endocrine disruptor due to its action as an androgen receptor antagonist.[4] Studies in rats have shown that gestational exposure can lead to reproductive malformations in male offspring, including shortened anogenital distance and a lack of fusion in the urogenital fold.[16]

Environmental Fate and Persistence

The environmental behavior of **linuron** is influenced by soil type, microbial activity, and climatic conditions.

Table 3: Environmental Fate Properties of **Linuron**

Property	Value	Interpretation	Reference
Soil Half-Life ($t_{1/2}$)	30 - 150 days (Typical: ~60 days)	Moderately persistent	[4][10]
Water Solubility	63.8 mg/L (at 20°C, pH 7)	Moderately soluble	[18]
Vapor Pressure	1.43×10^{-6} mm Hg (at 25°C)	Low volatility	[19]
Primary Degradation Pathway	Microbial degradation	Biodegradable	[4]

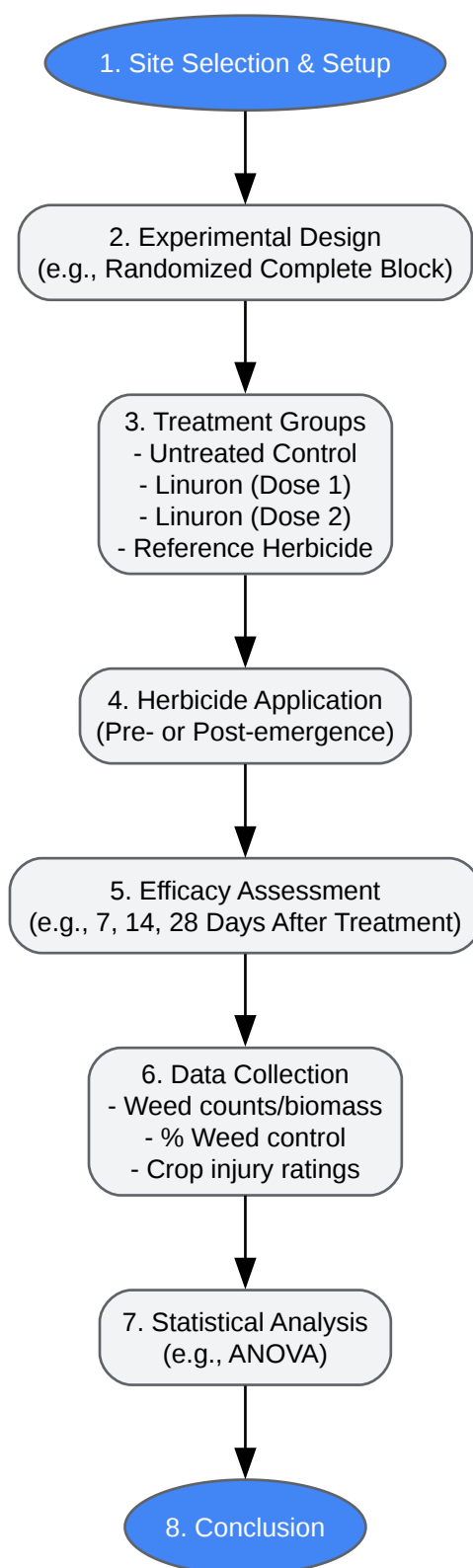
Linuron is moderately bound to soil particles, and its persistence can be influenced by the presence of other pesticides.[4][10] For example, its half-life in sandy loam soil was found to increase from 37 days to 59-67 days when mixed with fungicides like mancozeb.[10] Due to its moderate persistence and solubility, there is potential for **linuron** to migrate to surface and groundwater through runoff and leaching, particularly in soils with low organic matter content.[3][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a herbicide's properties. Below are representative protocols for key experimental studies.

Protocol: Field Efficacy Trial

This protocol outlines a typical experimental design for evaluating the efficacy of **linuron** in a field setting.



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Diagram 2. General workflow for a herbicide field efficacy trial.

- Objective: To determine the field efficacy and crop selectivity of a **linuron** formulation.
- Experimental Design: A Randomized Complete Block Design (RCBD) is employed with at least four replicates for each treatment to account for field variability. Plots are defined (e.g., 10m x 10m) with buffer zones to prevent spray drift.[\[20\]](#)
- Treatments:
 - Untreated Control
 - **Linuron** Formulation at Rate 1 (e.g., 1.0 kg a.i./ha)
 - **Linuron** Formulation at Rate 2 (e.g., 2.0 kg a.i./ha)
 - A registered standard herbicide for comparison.
- Application: Herbicides are applied using a calibrated boom sprayer at a specified water volume (e.g., 200-400 L/ha) and pressure. Application timing (pre- or post-emergence) is determined by the trial objectives.[\[13\]](#)
- Data Collection:
 - Efficacy: Weed counts and/or biomass are collected from designated quadrats within each plot at set intervals (e.g., 14, 28, and 56 days after treatment). Efficacy is often expressed as a percentage of weed control relative to the untreated control.
 - Selectivity: The crop is visually assessed for injury (e.g., chlorosis, stunting) at the same intervals, using a 0-100% scale where 0 is no injury and 100 is crop death.
- Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine significant differences between treatments.

Protocol: Acute Oral Toxicity Study in Rats (OECD 423)

This protocol is a summary of the method used to determine the acute oral toxicity (LD₅₀) of a substance.

- Objective: To assess the acute median lethal dose (LD₅₀) of **linuron** following a single oral administration.[\[21\]](#)
- Test Animals: Young, healthy, nulliparous, and non-pregnant female Wistar rats are used, as recommended by test guidelines.[\[21\]](#) Animals are fasted for at least 16 hours before administration.[\[21\]](#)
- Procedure:
 - A starting dose (e.g., 2000 mg/kg body weight) of **linuron**, dissolved in a vehicle like groundnut oil, is administered by oral gavage to a group of three female rats.[\[16\]](#)[\[21\]](#)
 - Animals are observed for clinical signs of toxicity several times on the day of administration and at least once daily thereafter for 14 days.[\[21\]](#)
 - Body weights are recorded before administration, weekly, and at the end of the study.[\[21\]](#)
 - Mortality is recorded. Based on the outcome (survival or death), the dose for the next group of animals is adjusted up or down.
- Endpoint: The LD₅₀ is determined based on the mortality data. After the observation period, surviving animals are euthanized and subjected to a gross necropsy.[\[21\]](#)

Protocol: Soil Degradation Laboratory Study

This protocol describes a method for determining the rate of **linuron** degradation in soil under controlled laboratory conditions.

- Objective: To determine the half-life (DT₅₀) of **linuron** in different soil types.
- Materials:
 - Two or more distinct soil types (e.g., sandy loam, clay loam).[\[10\]](#)
 - Radiolabeled (e.g., ¹⁴C) or analytical grade **linuron**.
 - Incubation jars.

- Procedure:
 - Soil samples are passed through a sieve and their moisture content is adjusted (e.g., to 40-60% of maximum water holding capacity).
 - A known concentration of **linuron** is applied to the soil samples. Samples are thoroughly mixed.
 - The treated soil is transferred into incubation jars and kept in the dark at a constant temperature (e.g., $22 \pm 2^{\circ}\text{C}$).[\[10\]](#) Jars are aerated periodically.
 - Triplicate samples are taken for analysis at specific time intervals (e.g., 0, 1, 10, 20, 30, 40, 70, and 90 days).[\[10\]](#)
- Analysis:
 - **Linuron** is extracted from the soil samples using a solvent like methanol.[\[10\]](#)
 - The concentration of **linuron** in the extract is quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS. [\[10\]](#)[\[22\]](#)
- Data Modeling: The disappearance of **linuron** over time is plotted, and the data are fitted to a kinetic model (e.g., single first-order) to calculate the half-life ($t_{1/2}$).[\[10\]](#)

Conclusion

Linuron has played a significant role in agricultural weed management for over half a century. Its effectiveness as a PSII inhibitor has made it a valuable tool for controlling a broad spectrum of weeds in numerous crops. However, the history of **linuron** is also marked by a growing understanding of its potential adverse effects on human health and the environment.

Regulatory actions in major agricultural regions reflect a shift towards prioritizing safety, leading to significant restrictions on its use. For researchers and professionals in drug and pesticide development, the trajectory of **linuron** serves as a compelling case study on the lifecycle of an agrochemical, highlighting the evolving balance between efficacy, safety, and environmental stewardship.

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